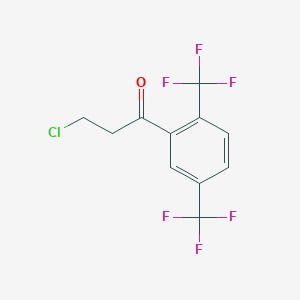
1-(2,5-Bis(trifluoromethyl)phenyl)-3-chloropropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-Bis(trifluoromethyl)phenyl)-3-chloropropan-1-one is a synthetic organic compound characterized by the presence of trifluoromethyl groups and a chloropropanone moiety
Métodos De Preparación
The synthesis of 1-(2,5-Bis(trifluoromethyl)phenyl)-3-chloropropan-1-one typically involves the reaction of 2,5-bis(trifluoromethyl)benzene with appropriate chlorinating agents under controlled conditions. . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-(2,5-Bis(trifluoromethyl)phenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of alcohols or other reduced products.
Aplicaciones Científicas De Investigación
1-(2,5-Bis(trifluoromethyl)phenyl)-3-chloropropan-1-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(2,5-Bis(trifluoromethyl)phenyl)-3-chloropropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. For example, in medicinal chemistry, the compound may inhibit specific enzymes involved in disease progression, thereby exerting therapeutic effects .
Comparación Con Compuestos Similares
1-(2,5-Bis(trifluoromethyl)phenyl)-3-chloropropan-1-one can be compared with other similar compounds, such as:
1-(2,4-Bis(trifluoromethyl)phenyl)-3-chloropropan-1-one: Similar structure but with different trifluoromethyl group positions, leading to variations in chemical reactivity and biological activity.
1-(2,5-Bis(trifluoromethyl)phenyl)-2-chloropropan-1-one: Similar structure but with a different position of the chloropropanone moiety, affecting its chemical and physical properties.
1-(2,5-Bis(trifluoromethyl)phenyl)-3-bromopropan-1-one:
Propiedades
Fórmula molecular |
C11H7ClF6O |
|---|---|
Peso molecular |
304.61 g/mol |
Nombre IUPAC |
1-[2,5-bis(trifluoromethyl)phenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C11H7ClF6O/c12-4-3-9(19)7-5-6(10(13,14)15)1-2-8(7)11(16,17)18/h1-2,5H,3-4H2 |
Clave InChI |
WFWAXYLUBJBQPS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(F)(F)F)C(=O)CCCl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


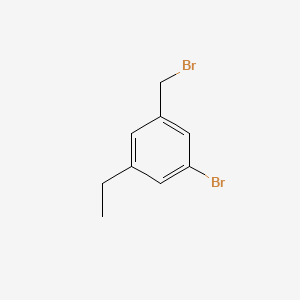


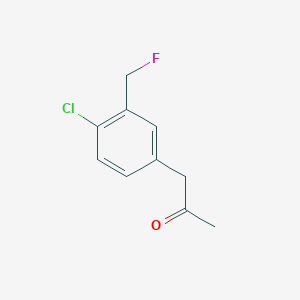
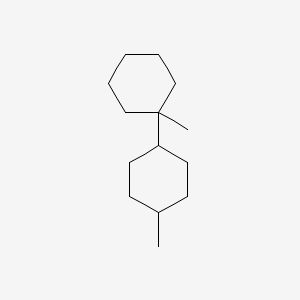
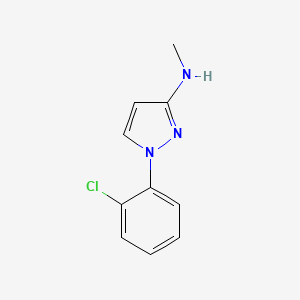
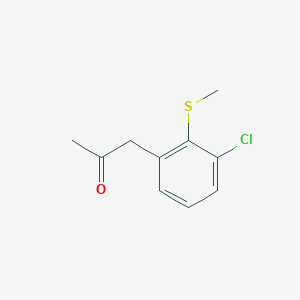
![2-(Thiophen-2-yl)-4H-benzo[4,5]imidazo[2,1-b][1,3]thiazin-4-one](/img/structure/B14064142.png)
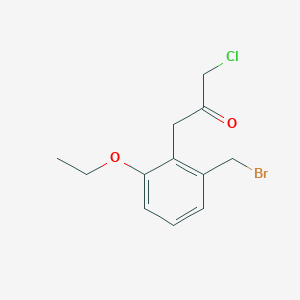
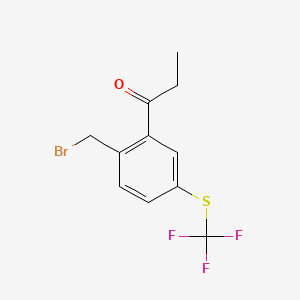
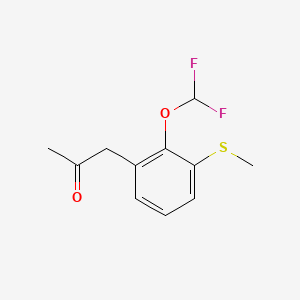
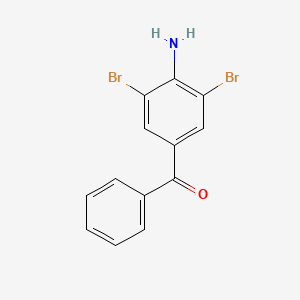
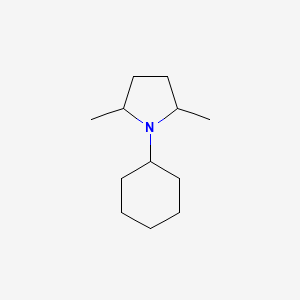
![Bis[(cyclohex-3-en-1-yl)methyl] ethanedioate](/img/structure/B14064172.png)
